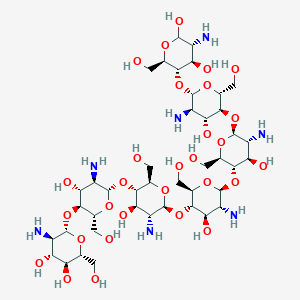
13H-Benzo(g)pyrido(2,3-a)carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13H-Benzo(g)pyrido(2,3-a)carbazole is an organic compound with the molecular formula C19H12N2.
Vorbereitungsmethoden
The synthesis of 13H-Benzo(g)pyrido(2,3-a)carbazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminobiphenyl with a suitable aldehyde or ketone in the presence of a catalyst can lead to the formation of the desired carbazole structure . Industrial production methods may involve the use of high-pressure and high-temperature conditions to optimize yield and purity.
Analyse Chemischer Reaktionen
13H-Benzo(g)pyrido(2,3-a)carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions can be carried out using halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
13H-Benzo(g)pyrido(2,3-a)carbazole has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an anticancer agent due to its ability to intercalate DNA and inhibit enzymes such as topoisomerase . In medicine, it is being explored for its potential use in drug development. Additionally, in industry, it is used in the production of materials with unique optoelectronic properties .
Wirkmechanismus
The mechanism of action of 13H-Benzo(g)pyrido(2,3-a)carbazole involves its interaction with molecular targets such as DNA and enzymes. It can intercalate into the DNA structure, disrupting the normal function of the DNA and inhibiting the activity of enzymes like topoisomerase. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to interact with multiple molecular targets makes it a promising candidate for further research and development.
Vergleich Mit ähnlichen Verbindungen
13H-Benzo(g)pyrido(2,3-a)carbazole can be compared with other similar compounds such as 9H-carbazole and 13H-benzo(g)pyrido(3,2-a)carbazole. While all these compounds share a similar core structure, this compound is unique due to its specific arrangement of rings and functional groups. This uniqueness contributes to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
207-88-5 |
|---|---|
Molekularformel |
C19H12N2 |
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
12,15-diazapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3,5,7,9,14(19),15,17,20-decaene |
InChI |
InChI=1S/C19H12N2/c1-2-6-14-12(4-1)8-10-16-17(14)15-9-7-13-5-3-11-20-18(13)19(15)21-16/h1-11,21H |
InChI-Schlüssel |
SRFZWNXMRFIYRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C5=C(C=CC=N5)C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tetrasodium;[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[dichloro(phosphonato)methyl]phosphinate](/img/structure/B14758919.png)


![(5R,7R)-5-tert-butyl-7-fluoro-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B14758947.png)

![3-piperidin-1-ylpropyl N'-[4-(4-chlorophenyl)butyl]carbamimidothioate](/img/structure/B14758953.png)






![2H-Pyran, 2,2'-[1,4-cyclohexanediylbis(oxy)]bis[tetrahydro-](/img/structure/B14758995.png)

